N-(4-chlorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
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Description
N-(4-chlorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C18H13ClN4O2S2 and its molecular weight is 416.9. The purity is usually 95%.
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Biological Activity
N-(4-chlorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide (CAS Number: 941880-89-3) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Formula : C18H13ClN4O2S2
Molecular Weight : 416.9 g/mol
Structure : The compound features a thiazolo[4,5-d]pyridazin core with substituents that enhance its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.
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Cytotoxicity Studies :
- The compound was tested against several human cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The IC50 values observed were promising, indicating significant cytotoxic effects.
- For instance, in a study involving A549 cells, the compound exhibited an IC50 value of approximately 7.82 μM, demonstrating its effectiveness in inhibiting cell proliferation and inducing apoptosis through mechanisms such as cell cycle arrest and loss of cell morphology .
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Mechanism of Action :
- The proposed mechanism involves the compound's interaction with specific molecular targets within cancer cells. It may inhibit key enzymes or receptors involved in cell signaling pathways that regulate proliferation and survival .
- Additionally, the presence of electron-withdrawing groups (like chlorine) on the aromatic ring enhances its reactivity and binding affinity to these targets, which is crucial for its anticancer activity .
Other Biological Activities
Beyond anticancer properties, the compound's structural features suggest potential activities against other biological targets:
- Antibacterial Activity : Preliminary studies indicate that thiazole derivatives often exhibit antibacterial properties. Although specific data on this compound is limited, related compounds have shown efficacy against Gram-positive bacteria .
Case Studies
Study | Cell Line | IC50 (μM) | Observations |
---|---|---|---|
Study 1 | A549 (Lung Cancer) | 7.82 | Significant inhibition of cell proliferation and induction of apoptosis |
Study 2 | MCF7 (Breast Cancer) | 10.45 | Induced cell cycle arrest and morphological changes |
Study 3 | HCT116 (Colon Cancer) | 10.23 | Enhanced cytotoxicity linked to structural modifications |
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O2S2/c1-10-20-16-17(27-10)15(13-3-2-8-26-13)22-23(18(16)25)9-14(24)21-12-6-4-11(19)5-7-12/h2-8H,9H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHJPIBIOCSLFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.